molecular formula C15H17NO5 B15256900 4-[1-(2-Methoxy-2-oxoethyl)-2-oxopiperidin-4-yl]benzoic acid

4-[1-(2-Methoxy-2-oxoethyl)-2-oxopiperidin-4-yl]benzoic acid

Cat. No.: B15256900
M. Wt: 291.30 g/mol
InChI Key: SILKWUFHBFFWEJ-UHFFFAOYSA-N
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Description

This compound is characterized by its unique structure, which includes a benzoic acid moiety linked to a piperidinyl group through a methoxy-oxoethyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(2-Methoxy-2-oxoethyl)-2-oxopiperidin-4-yl]benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidinyl Intermediate: The synthesis begins with the preparation of the piperidinyl intermediate. This can be achieved by reacting a suitable piperidine derivative with an appropriate reagent to introduce the methoxy-oxoethyl group.

    Coupling with Benzoic Acid: The piperidinyl intermediate is then coupled with benzoic acid or its derivatives under specific reaction conditions. This step often involves the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[1-(2-Methoxy-2-oxoethyl)-2-oxopiperidin-4-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophilic reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogenated or alkylated aromatic compounds.

Scientific Research Applications

4-[1-(2-Methoxy-2-oxoethyl)-2-oxopiperidin-4-yl]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[1-(2-Methoxy-2-oxoethyl)-2-oxopiperidin-4-yl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Methoxy-2-oxoethyl)benzoic acid: Shares the methoxy-oxoethyl and benzoic acid moieties but lacks the piperidinyl group.

    2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic acid: Contains a similar methoxy-oxoethyl group but differs in the overall structure and functional groups.

Uniqueness

4-[1-(2-Methoxy-2-oxoethyl)-2-oxopiperidin-4-yl]benzoic acid is unique due to the presence of the piperidinyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H17NO5

Molecular Weight

291.30 g/mol

IUPAC Name

4-[1-(2-methoxy-2-oxoethyl)-2-oxopiperidin-4-yl]benzoic acid

InChI

InChI=1S/C15H17NO5/c1-21-14(18)9-16-7-6-12(8-13(16)17)10-2-4-11(5-3-10)15(19)20/h2-5,12H,6-9H2,1H3,(H,19,20)

InChI Key

SILKWUFHBFFWEJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1CCC(CC1=O)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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